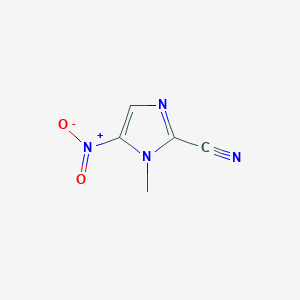
1-甲基-5-硝基-1H-咪唑-2-腈
描述
1-Methyl-5-nitro-1H-imidazole-2-carbonitrile is a heterocyclic organic compound with the molecular formula C5H4N4O2. This compound is part of the imidazole family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of both nitro and nitrile functional groups in its structure makes it a versatile compound for chemical synthesis and research.
科学研究应用
1-Methyl-5-nitro-1H-imidazole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiparasitic properties.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
作用机制
Target of Action
1-Methyl-5-nitro-1H-imidazole-2-carbonitrile is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Imidazole derivatives are known to have a broad range of chemical and biological properties, indicating that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.
Result of Action
Imidazole derivatives are known to possess various biological activities, indicating that they may have multiple molecular and cellular effects .
Action Environment
It is known that imidazole is highly soluble in water and other polar solvents , which may influence its action in different environments.
生化分析
Biochemical Properties
1-methyl-5-nitro-1H-imidazole-2-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nitro group in 1-methyl-5-nitro-1H-imidazole-2-carbonitrile is particularly reactive, allowing it to participate in redox reactions and interact with electron transport proteins. These interactions can lead to the modulation of cellular oxidative stress levels and influence cellular metabolism .
Cellular Effects
The effects of 1-methyl-5-nitro-1H-imidazole-2-carbonitrile on various cell types and cellular processes are profound. This compound has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, 1-methyl-5-nitro-1H-imidazole-2-carbonitrile can influence cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in cell proliferation, differentiation, and survival .
Molecular Mechanism
At the molecular level, 1-methyl-5-nitro-1H-imidazole-2-carbonitrile exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For instance, the nitro group in 1-methyl-5-nitro-1H-imidazole-2-carbonitrile can undergo reduction reactions, generating reactive intermediates that interact with cellular components and induce changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-methyl-5-nitro-1H-imidazole-2-carbonitrile can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-methyl-5-nitro-1H-imidazole-2-carbonitrile is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of 1-methyl-5-nitro-1H-imidazole-2-carbonitrile vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the modulation of metabolic pathways and reduction of oxidative stress. At high doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing toxicity .
Metabolic Pathways
1-methyl-5-nitro-1H-imidazole-2-carbonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence the levels of metabolites and alter the metabolic flux within cells. For example, it has been shown to inhibit enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in energy production and cellular respiration. Additionally, 1-methyl-5-nitro-1H-imidazole-2-carbonitrile can affect the synthesis and degradation of nucleotides, impacting DNA and RNA metabolism .
Transport and Distribution
The transport and distribution of 1-methyl-5-nitro-1H-imidazole-2-carbonitrile within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of 1-methyl-5-nitro-1H-imidazole-2-carbonitrile within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
1-methyl-5-nitro-1H-imidazole-2-carbonitrile exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to particular organelles or compartments within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of 1-methyl-5-nitro-1H-imidazole-2-carbonitrile is essential for understanding its precise mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-5-nitro-1H-imidazole-2-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles under mild reaction conditions. This method typically employs nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the nitration of imidazole derivatives using a mixture of nitric acid and sulfuric acid .
Industrial Production Methods: Industrial production of 1-methyl-5-nitro-1H-imidazole-2-carbonitrile often involves large-scale nitration reactions, where imidazole derivatives are treated with nitrating agents under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization to obtain the desired product.
化学反应分析
Types of Reactions: 1-Methyl-5-nitro-1H-imidazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 1-methyl-5-amino-1H-imidazole-2-carbonitrile.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
相似化合物的比较
1-Methyl-5-nitro-1H-imidazole-2-carbonitrile can be compared with other nitroimidazole compounds such as:
Metronidazole: Used to treat infections caused by anaerobic bacteria and protozoa.
Tinidazole: Similar to metronidazole but with a longer half-life.
Ornidazole: Another nitroimidazole with similar antimicrobial properties.
Uniqueness: 1-Methyl-5-nitro-1H-imidazole-2-carbonitrile is unique due to the presence of both nitro and nitrile groups, which provide it with distinct chemical reactivity and potential for diverse applications in synthesis and research .
Conclusion
1-Methyl-5-nitro-1H-imidazole-2-carbonitrile is a versatile compound with significant potential in various fields of scientific research and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable building block for the synthesis of more complex molecules. Its potential antimicrobial properties further highlight its importance in the development of new pharmaceuticals.
属性
IUPAC Name |
1-methyl-5-nitroimidazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c1-8-4(2-6)7-3-5(8)9(10)11/h3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIASBGSBPWHER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471588 | |
| Record name | 1-Methyl-5-nitro-1H-imidazole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1615-42-5 | |
| Record name | 1-Methyl-2-cyano-5-nitroimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1615-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-5-nitro-1H-imidazole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















